
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% (2M3TP) is a synthetic compound that is used in a variety of scientific research applications. It is a phenol derivative that is commonly used in organic synthesis, and has a wide range of applications in areas such as medicinal chemistry, toxicology, and biochemistry.
Scientific Research Applications
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic molecules. It has also been used in the study of enzyme inhibition and in the synthesis of polymers materials. In addition, 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes for use in cell imaging and in the synthesis of organic polymers materials for use in medical devices.
Mechanism of Action
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of enzymes that are involved in the metabolism of drugs and other molecules. It works by binding to the active site of the enzyme, blocking its activity and preventing the metabolism of the drug or other molecule. This mechanism of action is important for the study of enzyme inhibition and for the development of drugs that target specific enzymes.
Biochemical and Physiological Effects
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been shown to have neuroprotective effects, as well as to possess anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is a widely used compound in scientific research, and it has a number of advantages for lab experiments. It has a high purity of 95%, which makes it suitable for use in a variety of experiments. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is a relatively potent compound, and should be handled with care in the laboratory.
Future Directions
The future of 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% is promising, as it has a wide range of potential applications in scientific research. It could be used in the development of new drugs, in the study of enzyme inhibition, and in the synthesis of polymers materials. In addition, it could be used in the synthesis of fluorescent dyes for use in cell imaging and in the synthesis of organic polymers materials for use in medical devices. Finally, it could be used in the study of biochemical and physiological effects, such as anti-inflammatory, anti-bacterial, and anti-viral effects.
Synthesis Methods
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with anhydrous hydrogen fluoride in the presence of a catalyst, such as zinc chloride or boron trifluoride. This reaction yields a product with a purity of 95%, which is suitable for use in scientific research.
properties
IUPAC Name |
2-methoxy-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSRQPYTITFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685752 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1262000-44-1 |
Source


|
| Record name | 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

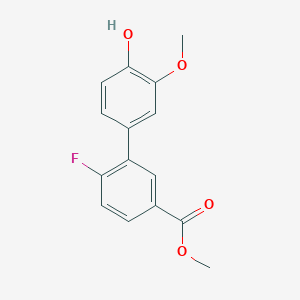
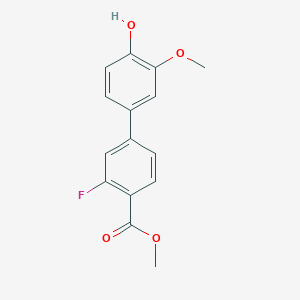



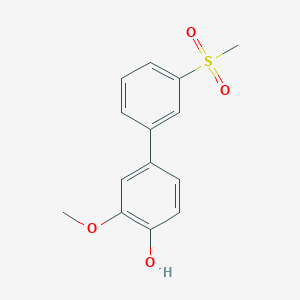
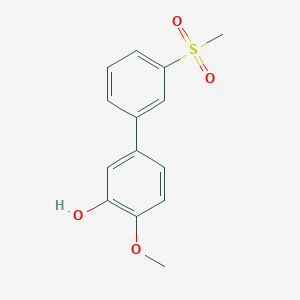



![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
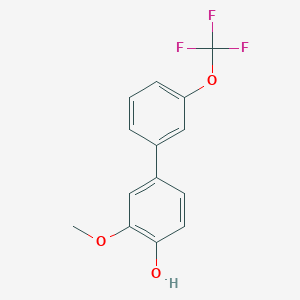
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
